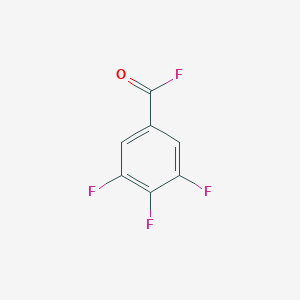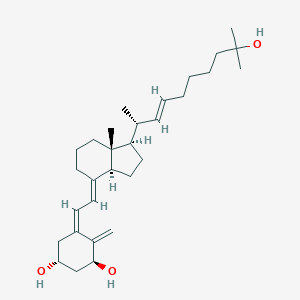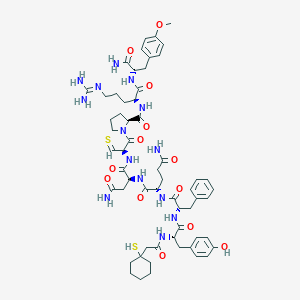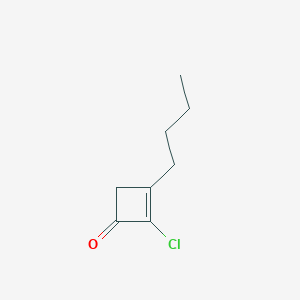![molecular formula C9H12O2 B054048 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone CAS No. 115913-30-9](/img/structure/B54048.png)
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid and compact bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. The compound’s structure consists of two ethanone groups attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications .
科学的研究の応用
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules and materials.
Biology: In biological research, the compound is explored for its potential as a molecular probe due to its rigid structure, which can help in studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes or as drug delivery vehicles.
準備方法
The synthesis of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of [1.1.1]propellane as a key intermediate, which can be synthesized through a series of reactions involving cyclopropanation and subsequent ring closure.
Functionalization of the core: The bicyclo[1.1.1]pentane core is then functionalized with ethanone groups through reactions such as Friedel-Crafts acylation, using reagents like acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
化学反応の分析
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.
作用機序
The mechanism by which 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone exerts its effects is primarily related to its structural rigidity and electronic properties. The bicyclo[1.1.1]pentane core provides a stable framework that can interact with various molecular targets. The ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has carboxylic acid groups instead of ethanone groups, leading to different reactivity and applications.
1-Bicyclo[1.1.1]pentylamine hydrochloride:
The uniqueness of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone lies in its combination of the bicyclo[1.1.1]pentane core with ethanone groups, providing a balance of rigidity and reactivity that is valuable in various research and industrial contexts.
特性
IUPAC Name |
1-(3-acetyl-1-bicyclo[1.1.1]pentanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKYGFCGJCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-30-9 |
Source


|
| Record name | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)
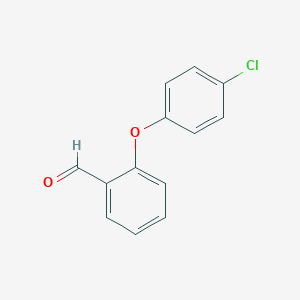



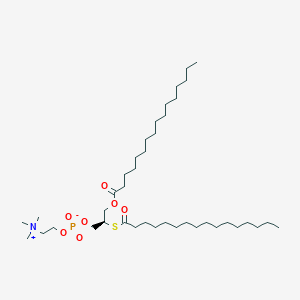
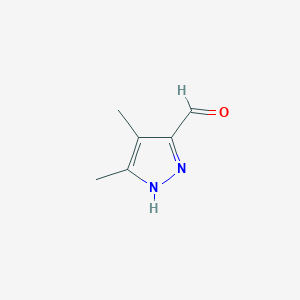
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
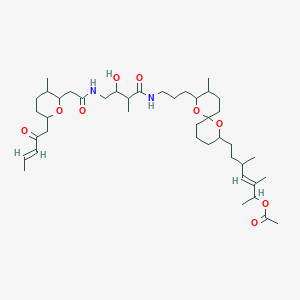
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
